methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
The exact mass of the compound this compound is 490.0787773 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S2/c1-16-3-5-17(6-4-16)20-15-31-21(23(27)30-2)22(20)32(28,29)26-13-11-25(12-14-26)19-9-7-18(24)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKKZQASAUZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
The presence of the piperazine ring in the structure suggests that it may modulate the pharmacokinetic properties of a drug substance
Biochemical Pathways
Given the presence of the piperazine ring, it is possible that this compound may influence a variety of biochemical pathways associated with the disease states mentioned above.
Pharmacokinetics
The presence of the piperazine ring suggests that it may positively modulate the pharmacokinetic properties of a drug substance.
Result of Action
Compounds with a piperazine moiety have been reported to exhibit good antibacterial activity, suggesting that this compound may have similar effects.
Biological Activity
Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Composition
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C19H22ClN3O4S
- Molecular Weight : 421.91 g/mol
The compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O4S |
| Molecular Weight | 421.91 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The sulfonamide group is also known for enhancing the bioactivity of such compounds by facilitating interactions with target proteins involved in tumor progression.
Antibacterial and Antifungal Properties
Studies have reported that this compound exhibits antibacterial activity against several strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Neuropharmacological Effects
The compound has shown potential neuropharmacological effects, particularly in modulating serotonin receptors due to the presence of the piperazine ring. This suggests possible applications in treating anxiety and depression.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cell growth | |
| Antibacterial | Effective against S. aureus, E. coli | |
| Neuropharmacological | Modulates serotonin receptors |
Case Study 1: Antitumor Efficacy
In a controlled study, derivatives of this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as a chemotherapeutic agent.
Case Study 2: Antibacterial Activity Assessment
A series of in vitro tests were conducted to assess the antibacterial efficacy of the compound against clinical isolates. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains, confirming its effectiveness as an antibacterial agent.
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine moiety interacts with neurotransmitter receptors, influencing neurological pathways.
- Cell Cycle Interference : The compound disrupts normal cell cycle progression in cancer cells, leading to increased apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
